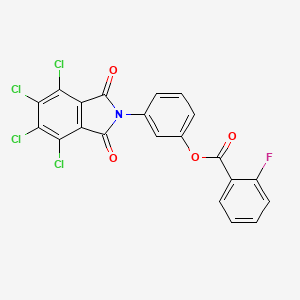![molecular formula C11H16N2O4S B5211202 N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs are a class of compounds that have been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes that play a critical role in the regulation of gene expression.
Mecanismo De Acción
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide exerts its effects by inhibiting the activity of HDAC1 and HDAC3, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in the regulation of gene expression, and acetylation of histone proteins is associated with increased gene expression. By inhibiting HDAC1 and HDAC3, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide increases histone acetylation, which leads to increased gene expression of genes that are important for the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it is a potent and selective inhibitor of HDAC1 and HDAC3, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide is that it may have off-target effects on other HDAC enzymes, which could complicate data interpretation. Additionally, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new HDACIs that are more potent and selective than N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. Additionally, there is interest in combining HDACIs with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in studying the effects of HDACIs in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Métodos De Síntesis
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with methylamine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to form the final product, N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide. This synthesis method has been optimized to produce high yields of pure N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide.
Aplicaciones Científicas De Investigación
N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide has also been studied for its potential applications in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce neuronal damage.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(methylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-11(14)13-9-7-8(18(15,16)12-2)5-6-10(9)17-3/h5-7,12H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGHOHTDRGIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)

![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)
![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211245.png)
